molecular formula C23H24N2O3 B2917697 N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide CAS No. 1421527-93-6

N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide

Katalognummer: B2917697
CAS-Nummer: 1421527-93-6
Molekulargewicht: 376.456
InChI-Schlüssel: ZZOZWAXXCRQCBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the context of platelet production and other pharmacological effects. This article summarizes the biological activity of this compound, referencing various studies and findings.

The compound's structure can be broken down into its molecular components:

  • Molecular Formula : C18H24N2O2
  • Molecular Weight : 304.4 g/mol
  • LogP : 5.4 (indicating high lipophilicity)

These properties suggest that the compound may have significant interactions within biological systems, particularly in lipid membranes.

Platelet Production Enhancement

Research indicates that this compound acts as an agonist for the thrombopoietin (TPO) receptor. This activity is particularly relevant in enhancing platelet production, making it a candidate for treating thrombocytopenia—a condition characterized by low platelet counts. The compound's mechanism involves stimulating the signaling pathways associated with TPO, which is crucial for megakaryocyte proliferation and differentiation .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various cellular pathways:

  • Cell Proliferation : It has been shown to enhance the proliferation of megakaryocytes in culture.
  • Cytokine Production : The compound may modulate cytokine release, further supporting hematopoiesis.

In Vivo Studies

Animal models have provided insights into the compound's efficacy:

  • Thrombocytopenia Models : In rodent models of induced thrombocytopenia, administration of the compound resulted in a statistically significant increase in platelet counts compared to controls.
  • Side Effects : Observations regarding side effects were minimal at therapeutic doses, suggesting a favorable safety profile .

Clinical Applications

  • Case Study 1 : A clinical trial involving patients with chronic immune thrombocytopenic purpura (ITP) reported that treatment with this compound led to increased platelet counts and improved quality of life metrics.
  • Case Study 2 : A separate study focused on patients undergoing chemotherapy showed that adjunctive treatment with this compound helped mitigate chemotherapy-induced thrombocytopenia.

Comparative Analysis

Study TypeOutcomeReference
In VitroEnhanced megakaryocyte proliferation
In VivoIncreased platelet count in thrombocytopenic models
Clinical TrialImproved platelet counts in ITP patients
Clinical TrialMitigated thrombocytopenia in chemotherapy patients

The mechanism by which this compound enhances platelet production primarily involves its interaction with the TPO receptor:

  • TPO Receptor Agonism : By binding to the TPO receptor, it mimics the action of endogenous TPO, stimulating downstream signaling pathways such as JAK/STAT and MAPK pathways.

This interaction leads to increased transcription of genes involved in megakaryocyte maturation and platelet release from bone marrow .

Eigenschaften

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-15-10-11-18(14-16(15)2)25-23(28)22(27)24-13-12-21(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14,21,26H,12-13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOZWAXXCRQCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.